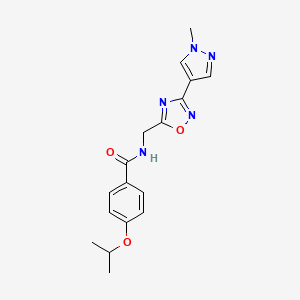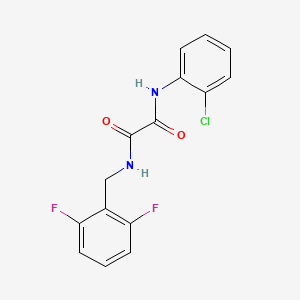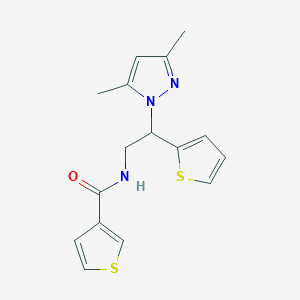![molecular formula C13H21N5O B2518957 1-(叔丁基)-3-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)脲 CAS No. 2034364-13-9](/img/structure/B2518957.png)
1-(叔丁基)-3-(2-(6-甲基-1H-咪唑并[1,2-b]吡唑-1-基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a tert-butyl group and an imidazo[1,2-b]pyrazole moiety
科学研究应用
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the mTOR pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain, and is dysregulated in human diseases, such as diabetes and cancer .
Mode of Action
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level .
Biochemical Pathways
The compound affects the mTOR pathway, which is a key regulator of cell growth and proliferation . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of certain cancer cells .
Pharmacokinetics
The compound’s significant anti-proliferative activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of the action of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells . This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the condensation of appropriate precursors, such as 2-aminopyrazole and an aldehyde, under acidic or basic conditions.
Alkylation: The imidazo[1,2-b]pyrazole core is then alkylated with a suitable alkylating agent, such as an alkyl halide, to introduce the 6-methyl group.
Urea Formation: The final step involves the reaction of the alkylated imidazo[1,2-b]pyrazole with tert-butyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
相似化合物的比较
Similar Compounds
- 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-a]pyridin-1-yl)ethyl)urea
- 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-c]pyrimidin-1-yl)ethyl)urea
Uniqueness
1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to its specific structural features, such as the imidazo[1,2-b]pyrazole core and the tert-butyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-tert-butyl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-10-9-11-17(7-8-18(11)16-10)6-5-14-12(19)15-13(2,3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSRABUCYPXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-6-(4-ethylphenoxy)pyrimidine](/img/structure/B2518874.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
![2,4-difluoro-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2518878.png)
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![[(2-ethylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2518887.png)





